molecular formula C13H6F7NO B13429111 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,4-Difluoroaniline

2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,4-Difluoroaniline

Cat. No.: B13429111
M. Wt: 325.18 g/mol
InChI Key: NGISHEAGGYMARV-UHFFFAOYSA-N
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Description

2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,4-Difluoroaniline is an organic compound characterized by the presence of multiple fluorine atoms and a trifluoromethyl group. This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications.

Preparation Methods

The synthesis of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,4-Difluoroaniline typically involves a multi-step process. One common method starts with the halogenation of p-Chlorobenzotrifluoride to form 3,4-Dichlorobenzotrifluoride. This intermediate is then subjected to fluoridization and ammoniation reactions to yield the desired compound . The reaction conditions often involve the use of specific catalysts and controlled temperatures to ensure high yields and purity.

Chemical Reactions Analysis

2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,4-Difluoroaniline undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,4-Difluoroaniline involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its ability to form strong hydrogen bonds and interact with various biological molecules. This can lead to inhibition or activation of specific pathways, depending on the context of its use .

Comparison with Similar Compounds

Compared to other fluorinated anilines, 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,4-Difluoroaniline is unique due to the presence of both difluoro and trifluoromethyl groups. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and applications.

Biological Activity

2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,4-difluoroaniline is a fluorinated compound notable for its potential biological activities. This article reviews its biological properties, including antibacterial and anticancer activities, alongside relevant case studies and research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of multiple fluorine atoms, which often enhance biological activity. Its molecular formula is C13H8F7NC_{13}H_8F_7N, and it has a molecular weight of 355.16 g/mol.

PropertyValue
Molecular FormulaC13H8F7NC_{13}H_8F_7N
Molecular Weight355.16 g/mol
CAS Number2244083-45-0

Antibacterial Activity

Recent studies have shown that compounds with similar structures exhibit significant antibacterial properties. For instance, a related compound demonstrated minimum inhibitory concentrations (MICs) against various bacterial strains such as Bacillus mycoides and Escherichia coli . Although specific data for this compound is limited, the trends suggest potential effectiveness against bacterial infections.

Anticancer Activity

The anticancer efficacy of fluorinated compounds has been widely studied. A related study indicated that compounds with trifluoromethyl groups showed promising results against several human cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The IC50 values for these compounds were significantly lower than that of Doxorubicin, a standard chemotherapy drug . This suggests that this compound may also exhibit similar anticancer properties.

Case Studies

  • Study on Anticancer Properties :
    • A study evaluated the anticancer activity of various fluorinated anilines against eight human cancer cell lines.
    • Results indicated that certain derivatives had IC50 values better than Doxorubicin, highlighting the potential of fluorinated compounds in cancer therapy .
  • Antibacterial Screening :
    • In a comparative analysis of several fluorinated compounds, one was found to have an MIC of 4.88 µg/mL against Candida albicans, suggesting that similar structures could yield effective antibacterial agents .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of fluorinated compounds often indicates enhanced bioavailability and metabolic stability. While specific data on the pharmacokinetics of this compound is scarce, studies on analogous compounds suggest favorable absorption and distribution characteristics .

Properties

Molecular Formula

C13H6F7NO

Molecular Weight

325.18 g/mol

IUPAC Name

2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3,4-difluoroaniline

InChI

InChI=1S/C13H6F7NO/c14-6-1-2-9(21)12(10(6)17)22-11-7(15)3-5(4-8(11)16)13(18,19)20/h1-4H,21H2

InChI Key

NGISHEAGGYMARV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)OC2=C(C=C(C=C2F)C(F)(F)F)F)F)F

Origin of Product

United States

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